molecular formula C21H17ClN4O2S B11322481 2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(1-phenylethyl)acetamide

2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(1-phenylethyl)acetamide

Cat. No.: B11322481
M. Wt: 424.9 g/mol
InChI Key: YUTBSNGEKLSJCZ-UHFFFAOYSA-N
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Description

2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(1-phenylethyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(1-phenylethyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine group.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(1-phenylethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound’s interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(1-phenylethyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group and the sulfanyl group, in particular, allows for a wide range of chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C21H17ClN4O2S

Molecular Weight

424.9 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-cyano-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C21H17ClN4O2S/c1-13(14-5-3-2-4-6-14)24-18(27)12-29-21-25-19(17(11-23)20(28)26-21)15-7-9-16(22)10-8-15/h2-10,13H,12H2,1H3,(H,24,27)(H,25,26,28)

InChI Key

YUTBSNGEKLSJCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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